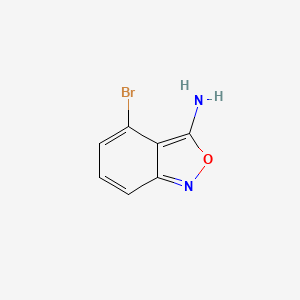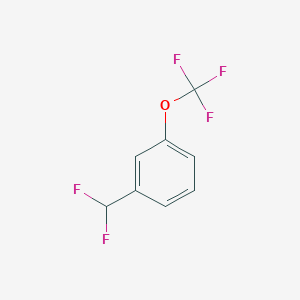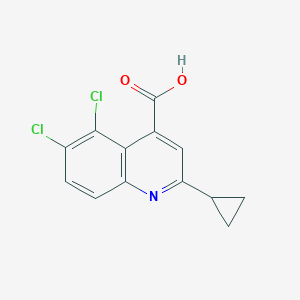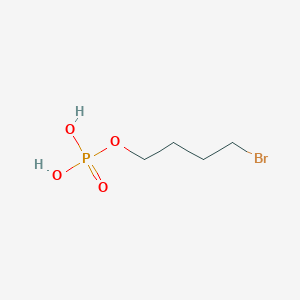
4-Bromobutyl Dihydrogen Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobutyl Dihydrogen Phosphate is an organophosphorus compound with the molecular formula C4H10BrO4P It is a derivative of butyl phosphate, where a bromine atom is attached to the fourth carbon of the butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobutyl Dihydrogen Phosphate typically involves the reaction of 4-bromobutanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Bromobutanol+Phosphoric Acid→4-Bromobutyl Dihydrogen Phosphate+Water
The reaction is usually conducted at a temperature range of 50-70°C, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include additional steps such as solvent extraction and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromobutyl Dihydrogen Phosphate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to produce 4-bromobutanol and phosphoric acid.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water and a catalyst, such as an acid or base.
Oxidizing and Reducing Agents: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used for specific transformations.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted butyl phosphates can be formed.
Hydrolysis Products: The primary products are 4-bromobutanol and phosphoric acid.
Scientific Research Applications
4-Bromobutyl Dihydrogen Phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a phosphorylating agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of phosphorylated drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromobutyl Dihydrogen Phosphate involves its ability to act as a phosphorylating agent. It can transfer its phosphate group to other molecules, thereby modifying their chemical properties. This mechanism is particularly relevant in biological systems, where phosphorylation plays a crucial role in regulating various cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromobutyl Phosphate: Similar in structure but lacks the dihydrogen phosphate group.
Butyl Dihydrogen Phosphate: Similar but without the bromine atom.
4-Chlorobutyl Dihydrogen Phosphate: Similar but with a chlorine atom instead of bromine.
Uniqueness
4-Bromobutyl Dihydrogen Phosphate is unique due to the presence of both a bromine atom and a dihydrogen phosphate group. This combination imparts distinct chemical properties, making it useful in specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C4H10BrO4P |
|---|---|
Molecular Weight |
233.00 g/mol |
IUPAC Name |
4-bromobutyl dihydrogen phosphate |
InChI |
InChI=1S/C4H10BrO4P/c5-3-1-2-4-9-10(6,7)8/h1-4H2,(H2,6,7,8) |
InChI Key |
LGNDGQRIDOTOHS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCBr)COP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-Methoxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl]-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B13711264.png)
![6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13711270.png)
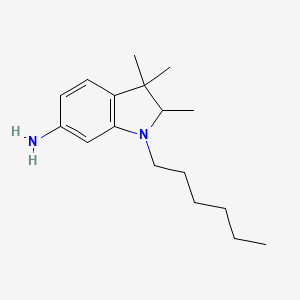
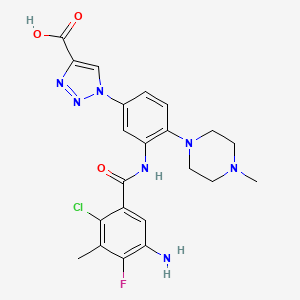
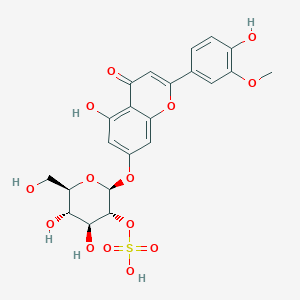
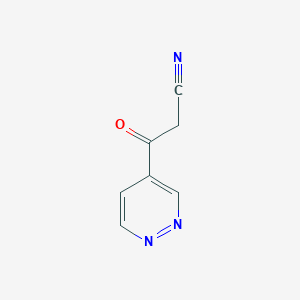
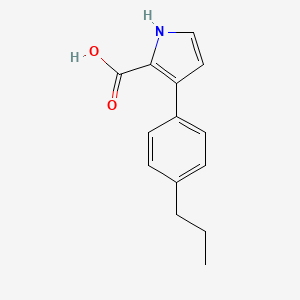
![3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13711318.png)
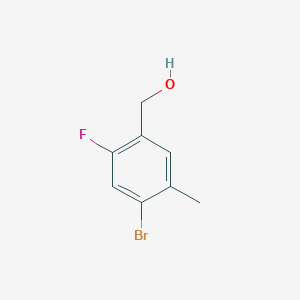
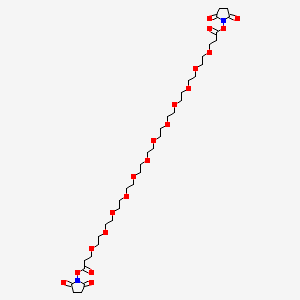
![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid](/img/structure/B13711338.png)
